5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Lipophilicity Drug Design Chromatography

5-Bromo-2-isopropoxy-1,3-dimethylbenzene is a brominated aromatic ether with the formula C11H15BrO and a molecular weight of 243.14 g/mol. It belongs to the class of aryl alkyl ethers and serves primarily as a versatile synthetic intermediate for pharmaceuticals and agrochemicals.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 95717-61-6
Cat. No. B1282362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isopropoxy-1,3-dimethylbenzene
CAS95717-61-6
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC(C)C)C)Br
InChIInChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3
InChIKeyYQYBRXPQSWOQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-isopropoxy-1,3-dimethylbenzene (CAS 95717-61-6): Procurement-Ready Properties and Comparator Landscape


5-Bromo-2-isopropoxy-1,3-dimethylbenzene is a brominated aromatic ether with the formula C11H15BrO and a molecular weight of 243.14 g/mol [1]. It belongs to the class of aryl alkyl ethers and serves primarily as a versatile synthetic intermediate for pharmaceuticals and agrochemicals . Its structure features a bromine atom at the 5-position, an isopropoxy group at the 2-position, and methyl groups at the 1- and 3-positions on the benzene ring, distinguishing it from non-brominated or differently substituted analogs [1].

The Risk of Analog Swapping: Why 5-Bromo-2-isopropoxy-1,3-dimethylbenzene Cannot Be Replaced Blindly


Substituting 5-bromo-2-isopropoxy-1,3-dimethylbenzene with a close analog like its non-brominated parent or a positional isomer can introduce critical failures in synthetic sequences or property profiles. The specific placement of the bromine atom is the primary driver of reactivity in cross-coupling reactions, while the isopropoxy group significantly modulates lipophilicity and steric bulk. Quantitative differences in LogP and physical state—evidenced below—demonstrate that even structurally similar molecules exhibit divergent behavior in reaction media, purification protocols, and downstream applications, making generic substitution a high-risk decision without explicit validation .

Quantitative Differentiation Evidence for 5-Bromo-2-isopropoxy-1,3-dimethylbenzene Against Closest Analogs


Lipophilicity Advantage: Computed LogP Comparison vs. Non-Brominated Analog

The target compound's computed octanol-water partition coefficient (LogP) is 4.96, indicating high lipophilicity . This is significantly higher than the non-brominated analog 2-isopropoxy-1,3-dimethylbenzene, for which a computed LogP of 3.34 was predicted under the same algorithmic framework . This difference of 1.62 log units translates to an approximately 40-fold higher predicted partitioning into organic phases.

Lipophilicity Drug Design Chromatography

Physical State Differentiation: Liquid vs. Solid Phenolic Analog Simplifies Handling

At room temperature, 5-bromo-2-isopropoxy-1,3-dimethylbenzene is an orange oil, as evidenced by its synthesis as a crude oil . Its direct phenolic precursor, 4-bromo-2,6-dimethylphenol, is a white crystalline solid with a melting point of 74-78°C . This difference in physical state means the target compound is inherently suitable for liquid handling and automated synthesis platforms, whereas the phenolic precursor requires pre-dissolution or controlled melting, adding a processing step.

Synthetic Chemistry Automated Dispensing Physical Form

Regiochemical Purity: Positional Isomer Differentiation for Structure-Activity Studies

The target compound has the bromine atom precisely at the 5-position relative to the 2-isopropoxy group. A known positional isomer, 2-bromo-1,3-dimethyl-5-(1-methylethoxy)benzene (CAS 91345-75-4), has the bromine at the 2-position . While these isomers share the same molecular weight and formula, their substitution patterns are chemically unique, leading to distinct reactivity in regioselective transformations. No quantitative biological activity data are available for either isomer to provide a direct potency comparison.

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

High-Value Application Scenarios for 5-Bromo-2-isopropoxy-1,3-dimethylbenzene Based on Demonstrated Differentiation


Precision Synthesis of Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The distinct LogP of 4.96 facilitates straightforward monitoring of reaction progress by reverse-phase HPLC or TLC, with the brominated starting material well-resolved from the less lipophilic non-brominated byproducts or de-brominated analog (LogP 3.34). Its liquid physical state enables accurate, automated dispensing for high-throughput library synthesis, a key advantage over the solid phenolic precursor.

Development of Lipophilic Chemical Probes and PROTACs

As a brominated, high-LogP building block, it is ideally suited for introducing a lipophilic, rigid aromatic component into bifunctional degrader molecules. The 1.62 LogP increase over the non-brominated analog is a significant parameter when optimizing the lipophilic ligand efficiency (LLE) of lead compounds, providing a distinct physicochemical anchor for property-based design.

Process Chemistry: Streamlined Route Scouting and Scale-Up

The physical state (orange oil) eliminates solvent use for charging and ensures homogeneity in reaction mixtures from the start. This contrasts with the solid precursor 4-bromo-2,6-dimethylphenol (M.P. 74-78°C), which may require heated addition funnels or pre-melting, adding complexity to scale-up operations. The high purity standard (≥97%) from suppliers like Bidepharm further supports process robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.